(5R)-5-Propan-2-yl-1,4-oxathian-2-one
Description
“(5R)-5-Propan-2-yl-1,4-oxathian-2-one” is a chiral heterocyclic compound featuring a six-membered oxathiane ring with a lactone moiety. Its structure includes a sulfur atom and an oxygen atom within the ring, along with a propan-2-yl substituent at the 5-position in the (R)-configuration. Its stereochemical specificity and functional groups make it a candidate for studying stereoselective reactions and molecular interactions .
Properties
CAS No. |
133117-52-9 |
|---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 g/mol |
IUPAC Name |
(5R)-5-propan-2-yl-1,4-oxathian-2-one |
InChI |
InChI=1S/C7H12O2S/c1-5(2)6-3-9-7(8)4-10-6/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI Key |
UDWFWNXYHXVSPY-LURJTMIESA-N |
SMILES |
CC(C)C1COC(=O)CS1 |
Isomeric SMILES |
CC(C)[C@@H]1COC(=O)CS1 |
Canonical SMILES |
CC(C)C1COC(=O)CS1 |
Synonyms |
1,4-Oxathian-2-one,5-(1-methylethyl)-,(R)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other oxygen- and sulfur-containing heterocycles, such as menthol derivatives (e.g., (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol) and lactone-containing molecules (e.g., 5-(1-phenylvinyl)-2-((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyldodecahydrophenanthren-1-yl)-4,5-dihydrooxazole). Below is a comparative analysis:
Key Differences and Research Findings
Stereochemical Complexity: The (5R)-configuration in the oxathianone introduces stereoelectronic effects that influence ring-opening reactions, unlike menthol’s rigid cyclohexanol structure, which stabilizes via hydrogen bonding . The sulfur atom in the oxathianone enhances nucleophilic reactivity compared to purely oxygenated lactones .
The oxazole derivative in exhibits complex NMR splitting patterns due to its extended conjugation, contrasting with the simpler spectra of oxathianone derivatives .
Computational Insights: Density functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional and Colle-Salvetti methods ) predict that the oxathianone’s lactone ring exhibits moderate ring strain (ΔG ~5–10 kcal/mol), comparable to six-membered lactones but higher than menthol’s cyclohexanol system.
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